4-Ethylcyclohexanone oxime
Overview
Description
4-Ethylcyclohexanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 4-ethylcyclohexanone, a ketone, through the formation of an oxime. Oximes are known for their stability and are often used as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexanone oxime can be synthesized through the reaction of 4-ethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the oxime is formed.
Industrial Production Methods: On an industrial scale, the production of oximes often involves the use of catalysts to enhance the reaction efficiency. For example, the ammoximation process, which involves the reaction of a ketone with ammonia and hydrogen peroxide in the presence of a titanium silicalite catalyst, can be employed. This method is advantageous due to its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylcyclohexanone oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitriles.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Various substituted oximes depending on the reagents used
Scientific Research Applications
4-Ethylcyclohexanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Oximes are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Some oximes are used as antidotes for poisoning by organophosphates.
Industry: Oximes are used in the production of polymers, such as nylon, through processes like the Beckmann rearrangement .
Mechanism of Action
The mechanism of action of 4-ethylcyclohexanone oxime involves its ability to form stable complexes with various substrates. In biological systems, oximes can reactivate enzymes that have been inhibited by organophosphates by binding to the active site and displacing the inhibitor. This reactivation process is crucial in the treatment of poisoning by nerve agents .
Comparison with Similar Compounds
Cyclohexanone oxime: Similar in structure but lacks the ethyl group.
4-Methylcyclohexanone oxime: Similar but has a methyl group instead of an ethyl group.
Cyclohexanone oxime ethers: These compounds have an ether group attached to the oxime.
Uniqueness: 4-Ethylcyclohexanone oxime is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes.
Biological Activity
4-Ethylcyclohexanone oxime is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of an oxime functional group attached to a cyclohexanone ring. The general structure can be represented as follows:
The oxime group () enhances the compound's reactivity and biological interactions compared to its carbonyl counterparts.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have demonstrated that oxime derivatives can induce apoptosis in cancer cells. For instance, certain oxime compounds have shown significant cytotoxicity against various cancer cell lines, such as HeLa and PC3, with IC50 values indicating potent antiproliferative effects .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, although further investigation is needed to elucidate the mechanisms involved .
- Anti-inflammatory Effects : Some derivatives of oximes have displayed anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The exact pathways through which these effects are mediated are still under investigation .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Cell Cycle Arrest : Research indicates that certain oxime derivatives can induce cell cycle arrest at different phases, leading to reduced proliferation of cancer cells. This effect is often accompanied by increased reactive oxygen species (ROS) production and activation of apoptotic pathways .
- Receptor Binding : The structural features of this compound allow it to act as a hydrogen bond donor and acceptor, enhancing its interaction with receptor binding sites. This property may contribute to its anticancer and antimicrobial activities .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
Study | Compound Tested | Cell Line | IC50 Value | Observations |
---|---|---|---|---|
Gomes et al. (2023) | Novel steroidal oximes | HeLa | 15.1 µM | Induced apoptosis via caspase activation |
Savić et al. (2022) | D-homo lactone derivatives | PC3 | 27.94 µM | Selective cytotoxicity towards cancer cells |
Recent Study (2023) | Various oximes | WiDr, HepG2 | 9.1 µM (WiDr) | Significant inhibition of cell proliferation |
These findings highlight the potential of this compound as a lead compound for further development in cancer therapy.
Properties
IUPAC Name |
N-(4-ethylcyclohexylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-5-8(9-10)6-4-7/h7,10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVASDVOMMPVBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=NO)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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